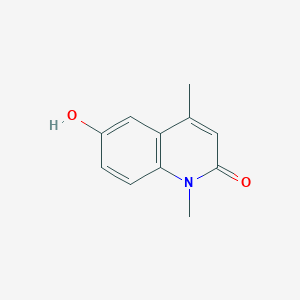
6-Hydroxy-1,4-dimethylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-1,4-dimethylquinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Hydroxy-1,4-dimethylquinolin-2(1H)-one, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline backbone with hydroxyl and methyl substituents. Its chemical formula is C10H9N1O1 with a molecular weight of 175.19 g/mol. The presence of the hydroxyl group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives of quinoline found that this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 15.0 |
| HeLa (cervical cancer) | 18.0 |
A study reported that the compound induced apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway, characterized by an increase in the Bax/Bcl-2 ratio and caspase activation . Additionally, it inhibited tumor growth in xenograft models more effectively than conventional chemotherapeutics like cisplatin .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : It is believed to disrupt bacterial cell wall synthesis and interfere with nucleic acid metabolism.
- Anticancer Mechanism : The compound induces apoptosis via the mitochondrial pathway by modulating key proteins involved in cell survival and death. It also inhibits specific signaling pathways associated with tumor growth, such as the PI3K/Akt pathway .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Study on Anticancer Effects : In a preclinical trial involving PANC-1 pancreatic cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to untreated controls. The study highlighted its ability to inhibit the Gas6-Axl signaling axis, which is crucial for tumor progression .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of various quinoline derivatives. Results indicated that this compound was among the most effective compounds tested against resistant strains of bacteria .
属性
IUPAC Name |
6-hydroxy-1,4-dimethylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-4-3-8(13)6-9(7)10/h3-6,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSXLRWSPGPMHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














